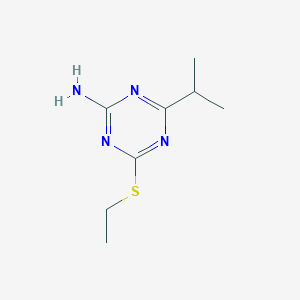

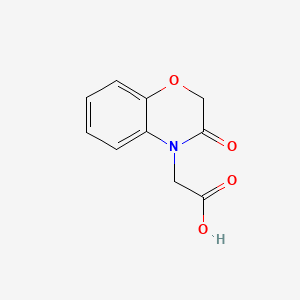

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Vue d'ensemble

Description

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine, commonly known as Ethylthiotriazine (ETT), is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various scientific fields such as agriculture, medicine, and material science. ETT is a potent herbicide, and its synthesis and properties have been widely investigated. The compound has also shown promising results in medical research for its potential use as an anticancer agent.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Recent research has focused on the synthesis of novel derivatives of 1,2,4-triazole and their potential antimicrobial activities. For instance, derivatives synthesized from various primary amines and ester ethoxycarbonylhydrazones have been screened for their antimicrobial properties, with some showing promising activities against microorganisms. This research opens avenues for the development of new antimicrobial agents based on triazine derivatives (Bektaş et al., 2007).

Electrochemical Studies

The role of triazine derivatives in electrochemical reactions has been explored, particularly in the reduction processes on mercury electrodes. Studies involving the electroreduction of s-triazine derivatives like prometryne and desmetryne have contributed to a deeper understanding of the mechanisms involved in their reduction and the potential cleavage of specific groups in acidic media (Ortiz et al., 2001).

Condensation Agent for Amide and Ester Formation

Research on 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has shown its efficiency as a condensing agent, leading to the formation of amides and esters from carboxylic acids and amines. This demonstrates the utility of triazine derivatives in facilitating organic synthesis reactions under practical conditions (Kunishima et al., 1999).

Soil Microbial Degradation and Adsorption Studies

The degradation of triazine herbicides like metribuzin by soil microorganisms has been shown to decrease with lower soil pH, highlighting the influence of soil chemistry on the environmental fate of these compounds. This information is crucial for understanding the mobility, adsorption, and degradation patterns of triazine derivatives in agricultural settings (Ladlie et al., 1976).

Photocatalytic Degradation of Pollutants

Studies on the degradation kinetics of atrazine and its degradation products through ozone and OH radicals provide insights into the application of triazine derivatives in drinking water treatment. The identification of degradation pathways and rate constants supports the development of more efficient water treatment processes (Acero et al., 2000).

Propriétés

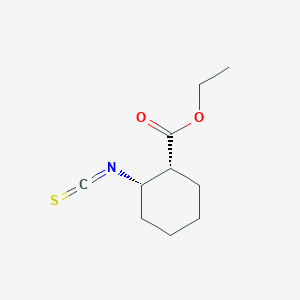

IUPAC Name |

4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORILRPGNCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381931 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-60-1 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

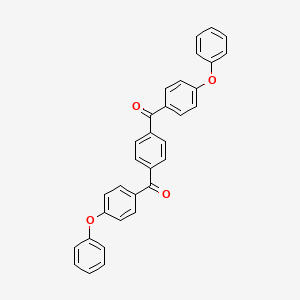

![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)